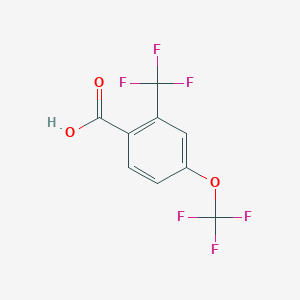

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H5F3O3 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” can be represented by the SMILES stringOC(=O)C1=CC=C(C=C1)C(F)(F)F . This indicates that the compound has a carboxylic acid group (OC(=O)) and a trifluoromethyl group (C(F)(F)F) attached to a benzene ring. Physical And Chemical Properties Analysis

“4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid” has a molecular weight of 206.12 . It has a melting point range of 152.0 to 155.0 °C . The compound is solid at 20 degrees Celsius .科学的研究の応用

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt was prepared and demonstrated as an effective source for SN2 reactions to form trifluoromethyl ethers. This process underscores the synthetic utility of trifluoromethoxylation in creating trifluoromethyl ethers, highlighting its potential in medicinal chemistry and materials science (Duran-Camacho et al., 2021).

Synthesis of Trifluoromethoxylated Compounds

A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives was reported, using a commercially available reagent in a user-friendly process. These compounds, bearing the trifluoromethoxy (OCF3) group, often exhibit desired pharmacological and biological properties, showcasing their importance in drug discovery and development (Feng & Ngai, 2016).

Trifluoromethyl Benzoate as a Reagent

Trifluoromethyl benzoate (TFBz) has been developed as a new shelf-stable trifluoromethoxylation reagent, enabling various trifluoromethoxylation reactions. This advancement facilitates the synthesis of trifluoromethyl ethers, which are valuable in pharmaceuticals and agrochemicals, by using inexpensive starting materials (Zhou et al., 2018).

Trifluoromethoxy Group's Effects

The trifluoromethoxy group has been identified as a superior electron-withdrawing substituent, exerting a long-range effect that influences the basicity of arylmetal compounds. This property makes it an attractive functional group for modifying the electronic properties of molecules for various applications (Castagnetti & Schlosser, 2002).

Catalytic Trifluoromethoxylation

Recent developments in catalytic approaches for the preparation of trifluoromethyl ethers have been summarized. These methods have broadened the scope of alkene, allylic, benzylic, and aryl trifluoromethoxylation reactions, underscoring the growing synthetic accessibility of these compounds for research and development purposes (Lee, Lee, & Ngai, 2018).

Safety and Hazards

The compound is classified as a skin irritant and can cause serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

特性

IUPAC Name |

4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O3/c10-8(11,12)6-3-4(18-9(13,14)15)1-2-5(6)7(16)17/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFDMKBITLYLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)

![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)